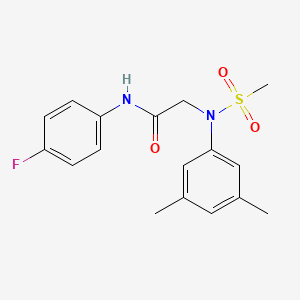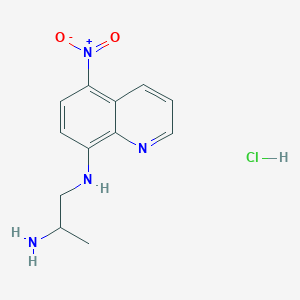
2-(2,4-dichlorophenoxy)-N',N'-diphenylacetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N’,N’-diphenylacetohydrazide is a synthetic organic compound known for its diverse applications in various fields, including agriculture, chemistry, and medicine. This compound is characterized by its complex structure, which includes dichlorophenoxy and diphenylacetohydrazide groups, contributing to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’,N’-diphenylacetohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine derivatives under controlled conditions. The process begins with the preparation of 2,4-dichlorophenoxyacetic acid, which is then reacted with N’,N’-diphenylhydrazine in the presence of a suitable catalyst and solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-(2,4-dichlorophenoxy)-N’,N’-diphenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrazide derivatives.
Substitution: The dichlorophenoxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react under mild conditions to replace the dichlorophenoxy group.
Major Products
科学研究应用
2-(2,4-dichlorophenoxy)-N’,N’-diphenylacetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and as an intermediate in the production of various industrial chemicals.
作用机制
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’,N’-diphenylacetohydrazide involves its interaction with specific molecular targets, leading to various biochemical effects. It is known to interact with enzymes and receptors, modulating their activity and influencing cellular pathways. The compound’s structure allows it to bind to active sites of enzymes, inhibiting or activating their function, which can result in therapeutic effects or biochemical changes.
相似化合物的比较
Similar Compounds
2,4-dichlorophenoxyacetic acid: A related compound with herbicidal properties.
N’,N’-diphenylhydrazine: A precursor used in the synthesis of various hydrazide derivatives.
2,4,5-trichlorophenoxyacetic acid: Another herbicide with similar structural features.
Uniqueness
2-(2,4-dichlorophenoxy)-N’,N’-diphenylacetohydrazide stands out due to its unique combination of dichlorophenoxy and diphenylacetohydrazide groups, which confer distinct chemical reactivity and biological activity
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N',N'-diphenylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2/c21-15-11-12-19(18(22)13-15)26-14-20(25)23-24(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13H,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZVBVJHCKGBKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B6052982.png)

![N-(4-methoxyphenyl)-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinamine](/img/structure/B6053000.png)
![N-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide](/img/structure/B6053005.png)
![N-(3-bromophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B6053008.png)
![(1,3-dioxoisoindol-2-yl)methyl 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B6053020.png)
![1-(3-cyclohexen-1-ylcarbonyl)-4-{[4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine trifluoroacetate](/img/structure/B6053025.png)
![(2-Ethylpiperidin-1-yl)[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B6053028.png)
![2-[4-[[4-[2-(Dimethylamino)ethoxy]phenyl]methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol](/img/structure/B6053073.png)
![6-{1-[(5-chloro-2-thienyl)carbonyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one](/img/structure/B6053079.png)
![3-{1-[(3,5-dimethyl-1H-indol-2-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6053084.png)

![2-[4-[[3-(2-Hydroxyethoxy)phenyl]methyl]-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol](/img/structure/B6053092.png)
